N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O6S/c25-18-10-8-17(9-11-18)23(30)27-12-14-28(15-13-27)24(31)22(26-21(29)20-7-4-16-34-20)35(32,33)19-5-2-1-3-6-19/h1-11,16,22H,12-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARVRSJTWDAJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonyl intermediate.
Introduction of the piperazine ring: The benzenesulfonyl intermediate is then reacted with 4-(4-fluorobenzoyl)piperazine under controlled conditions to introduce the piperazine ring.
Coupling with furan-2-carboxamide: The final step involves coupling the intermediate with furan-2-carboxamide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Its unique functional groups may confer specific biological activities, such as antimicrobial or anticancer properties.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzenesulfonyl and fluorobenzoyl groups may facilitate binding to enzymes or receptors, while the piperazine ring could enhance solubility and bioavailability. The exact pathways involved would depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared to analogues with shared piperazine, carboxamide, and aromatic heterocyclic moieties. Key differences in substituents, physicochemical properties, and synthetic yields are highlighted.
Key Observations:
Piperazine Substitutions :
- Electron-Withdrawing Groups : The target compound’s 4-fluorobenzoyl group balances moderate electron withdrawal with metabolic stability, contrasting with stronger electron-withdrawing dichlorophenyl (compound 31 ) or sulfonyl groups (compound 20 ) .
- Lipophilicity : Isobutyryl (Rasarfin ) and methoxy groups (compound 34 ) increase lipophilicity, whereas sulfonyl and fluorobenzoyl groups in the target compound enhance polarity.
Core Heterocycles: Furan vs.
Synthetic Accessibility :
- Yields for piperazine-linked carboxamides range from 40–63% , suggesting moderate synthetic challenges. The target compound’s benzenesulfonyl group may require specialized coupling reagents (e.g., HCTU, as in ).
Research Findings and Implications
Biological Activity
N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C24H22FN3O6S
- Molecular Weight : 493.51 g/mol
The compound features a benzenesulfonyl group, a piperazine ring substituted with a fluorobenzoyl moiety, and a furan-2-carboxamide structure. These functional groups contribute to its diverse chemical reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzenesulfonyl Intermediate : Reaction of benzenesulfonyl chloride with an appropriate amine.
- Introduction of the Piperazine Ring : Coupling the benzenesulfonyl intermediate with 4-(4-fluorobenzoyl)piperazine.
- Coupling with Furan-2-Carboxamide : Final coupling to form the target compound.
The biological activity of this compound is likely mediated through interactions with specific molecular targets. The presence of the benzenesulfonyl and fluorobenzoyl groups may enhance binding to enzymes or receptors, while the piperazine ring can improve solubility and bioavailability.
Antimicrobial and Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial and anticancer activities:
- Antimicrobial Activity : The compound may act as an inhibitor against various microbial enzymes, similar to other piperazine derivatives which have shown effectiveness against Agaricus bisporus tyrosinase (AbTYR) with IC50 values as low as 0.18 μM .
- Anticancer Activity : Preliminary data suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds, providing insights into their mechanisms:
-
Tyrosinase Inhibition : Compounds derived from the 4-fluorobenzylpiperazine fragment demonstrated competitive inhibition against tyrosinase, an enzyme involved in melanin production. For instance, one derivative achieved an IC50 value significantly lower than that of kojic acid, indicating higher potency .
Compound IC50 (μM) Effect Kojic Acid 17.76 Reference 4-Fluorobenzylpiperazine Derivative 0.18 Competitive Inhibitor - Kinetic Studies : Kinetic analysis revealed that certain derivatives acted as competitive inhibitors of diphenolase activity in tyrosinase assays, suggesting that modifications to the piperazine structure could enhance inhibitory effects .
Q & A
Q. Experimental Validation :
- Enzyme Assays : Compare IC₅₀ values across multiple replicates (e.g., fluorescence-based kinase assays).
- Structural Analysis : Verify binding modes via X-ray crystallography (e.g., SHELXL-refined structures to check hydrogen bonding) .
- Case Study : A 10-fold discrepancy in IC₅₀ (predicted 5 nM vs. observed 50 nM) was resolved by identifying solvent-accessible conformers via MD simulations .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Approaches :
Kinetic Analysis : Perform time-dependent inhibition assays (e.g., pre-incubation with target enzyme) to distinguish competitive vs. non-competitive inhibition.
SAR Studies : Compare derivatives (e.g., fluorobenzoyl vs. methoxybenzoyl analogs) to identify critical pharmacophores (Table 1).
Cellular Pathway Mapping : Use RNA-seq or phosphoproteomics to track downstream effects (e.g., MAPK pathway modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
